molecular formula C6H7FN2 B084049 2-Fluorobenzene-1,4-diamine CAS No. 14791-78-7

2-Fluorobenzene-1,4-diamine

Cat. No.: B084049
CAS No.: 14791-78-7
M. Wt: 126.13 g/mol
InChI Key: FXFTWEVIIHVHDS-UHFFFAOYSA-N
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Description

2-Fluorobenzene-1,4-diamine is an organic compound with the molecular formula C6H7FN2 It is a derivative of benzene, where two amino groups are positioned at the 1 and 4 positions, and a fluorine atom is attached at the 2 position

Biochemical Analysis

Biochemical Properties

It is known that fluorinated organic compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and properties of the fluorinated compound.

Molecular Mechanism

Fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 2-Fluorobenzene-1,4-diamine in laboratory settings. It is known that the compound is stable under normal conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is generally important to consider potential threshold effects and any toxic or adverse effects at high doses when studying the dosage effects of any compound .

Metabolic Pathways

Fluorinated compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound’s transport could potentially involve specific transporters or binding proteins, and its distribution could be influenced by its chemical properties .

Subcellular Localization

The compound’s activity or function could potentially be influenced by its localization within specific cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzene-1,4-diamine typically involves the nitration of fluorobenzene to produce 2-fluoronitrobenzene, followed by reduction to yield the desired diamine. The nitration process involves treating fluorobenzene with a mixture of concentrated nitric and sulfuric acids. The resulting 2-fluoronitrobenzene is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Fluoroaniline
  • 4-Fluoro-1,2-benzenediamine
  • 2,4-Difluoroaniline
  • 2,5-Difluorobenzene-1,4-diamine

Comparison: 2-Fluorobenzene-1,4-diamine is unique due to the presence of both amino groups and a fluorine atom, which confer distinct chemical reactivity and biological activity. Compared to 2-Fluoroaniline, it has an additional amino group, enhancing its nucleophilicity and potential for forming hydrogen bonds. Compared to 4-Fluoro-1,2-benzenediamine, the position of the fluorine atom and amino groups affects its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-fluorobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFTWEVIIHVHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323079
Record name 2-fluorobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14791-78-7
Record name 14791-78-7
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Record name 2-fluorobenzene-1,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14791-78-7
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Synthesis routes and methods

Procedure details

Preparation of 2-fluorobenzene-1,4-diamine 3,4-Difluorobenzenamine (3.0 mL) and NH4OH (15.0 mL) were heated in a sealed tube at 150° C. with vigorous stirring for several hours, forming a solid yellow precipitate. The reaction was filtered, washed with water, and then hexanes to afford 2-fluorobenzene-1,4-diamine as a yellow solid.
Name
2-fluorobenzene-1,4-diamine 3,4-Difluorobenzenamine
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of incorporating 2-Fluorobenzene-1,4-diamine into the polymer catalyst PNoFPO?

A1: this compound serves as the donor component within the PNoFPO polymer, denoted as poly[N1,N1-bis(4-amino-2-fluorophenyl)-2-fluorobenzene-1,4-diamine-alt-5-oxido-5-phenylbenzo[b]phosphindole-3,7-diyl)dibenzaldehyde] []. Its interaction with the acceptor component, 5-oxido-5-phenylbenzo[b]phosphindole-3,7-diyl)dibenzaldehyde, creates a donor-acceptor (D-A) system within the polymer. This D-A structure is crucial for the photocatalytic activity of PNoFPO. When exposed to light, the donor moiety (this compound unit) absorbs energy, and an electron transitions from the donor to the acceptor unit. This electron transfer process is essential for triggering the subsequent hydrogen evolution reaction.

Q2: How does the presence of fluorine atoms in this compound affect the performance of the PNoFPO catalyst in HER?

A2: The study reveals that the fluorine atoms in this compound contribute to a less planar structure in PNoFPO compared to the non-fluorinated counterpart, PCzPO []. This structural difference, along with the electronegativity of fluorine, leads to a higher optical gap in PNoFPO. Consequently, PNoFPO exhibits a slower HER rate than PCzPO. While DFT calculations indicate similar frontier orbital energies and HOMO-LUMO gaps for both D-A units, the structural impact of fluorine in PNoFPO ultimately hinders its overall photocatalytic efficiency.

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